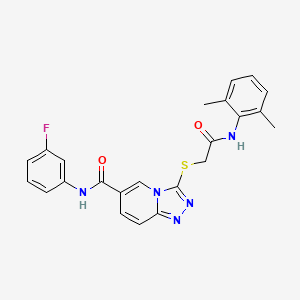
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MPPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPOB is a member of the oxadiazole family, which is known for its diverse biological activities, including anticancer, antifungal, and antiviral properties. In
科学的研究の応用
Anticancer Applications
Compounds with the core structure of 1,3,4-oxadiazol have been synthesized and evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, derivatives of benzamides have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than reference drugs like etoposide (Ravinaik et al., 2021). This highlights the potential of these compounds in cancer therapy.
Antimicrobial and Antitubercular Activities
Research has also extended into antimicrobial and antitubercular applications. Specific derivatives have shown promising lead molecules against Mycobacterium tuberculosis with significant activity and low toxicity, making them suitable for further drug development (Nayak et al., 2016). This indicates a potential pathway for developing new antitubercular agents.
Antidiabetic Screening
Furthermore, novel dihydropyrimidine derivatives related to the 1,3,4-oxadiazol scaffold have been synthesized and evaluated for in vitro antidiabetic activity. The evaluation utilized the α-amylase inhibition assay, indicating the compound's potential as a therapeutic agent for diabetes management (Lalpara et al., 2021).
Antiplasmodial Activities
The antiplasmodial activity of benzamides against strains of Plasmodium falciparum has been investigated, showing that specific derivatives possess high activity against both chloroquine-sensitive and multiresistant strains. This suggests their usefulness in malaria treatment (Hermann et al., 2021).
特性
IUPAC Name |
3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-5-3-6-15(2)21(14)26-20(30)13-32-23-28-27-19-10-9-16(12-29(19)23)22(31)25-18-8-4-7-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRVABCPJBXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

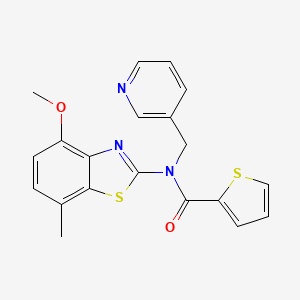
![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)
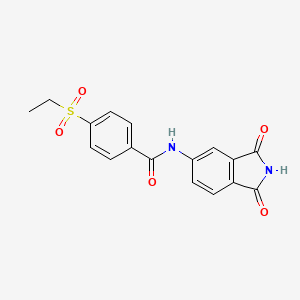
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)
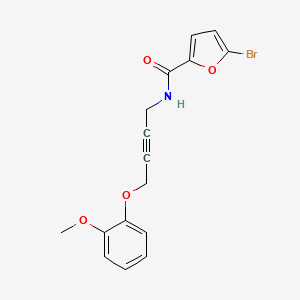
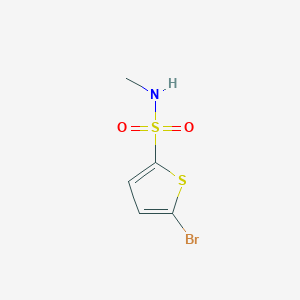
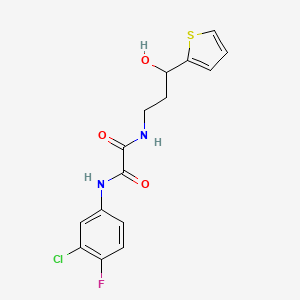
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)
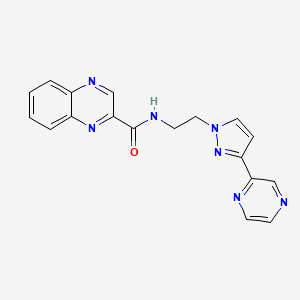
![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)
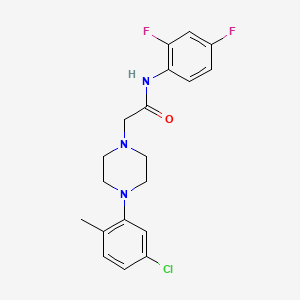
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)